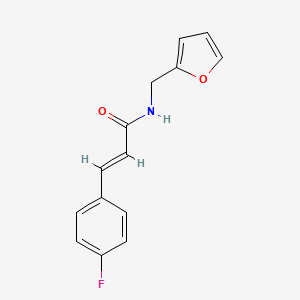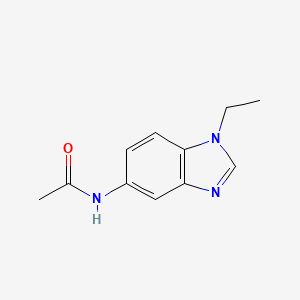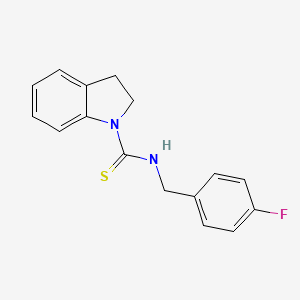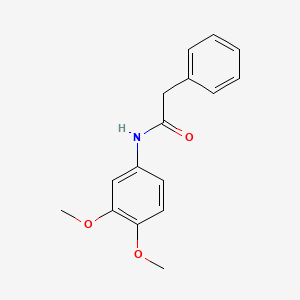
3-(4-fluorophenyl)-N-(2-furylmethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorophenyl)-N-(2-furylmethyl)acrylamide, also known as FPFA, is a chemical compound that has been extensively studied due to its potential applications in scientific research. FPFA belongs to the class of acrylamide derivatives, which are widely used in the synthesis of various organic compounds.
Wirkmechanismus
The exact mechanism of action of 3-(4-fluorophenyl)-N-(2-furylmethyl)acrylamide is not fully understood, but it is believed to act by inhibiting certain enzymes and pathways involved in inflammation and cancer progression. 3-(4-fluorophenyl)-N-(2-furylmethyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is upregulated in many types of cancer.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-N-(2-furylmethyl)acrylamide has been shown to have various biochemical and physiological effects, including the inhibition of COX-2 activity, the reduction of pro-inflammatory cytokines, and the induction of apoptosis in cancer cells. 3-(4-fluorophenyl)-N-(2-furylmethyl)acrylamide has also been shown to reduce pain and inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-fluorophenyl)-N-(2-furylmethyl)acrylamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is the potential toxicity of 3-(4-fluorophenyl)-N-(2-furylmethyl)acrylamide, which may require careful handling and disposal.
Zukünftige Richtungen
There are several potential future directions for research involving 3-(4-fluorophenyl)-N-(2-furylmethyl)acrylamide. One area of interest is the development of 3-(4-fluorophenyl)-N-(2-furylmethyl)acrylamide-based fluorescent probes for imaging applications. Another area of interest is the investigation of 3-(4-fluorophenyl)-N-(2-furylmethyl)acrylamide as a potential therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, the synthesis of new derivatives of 3-(4-fluorophenyl)-N-(2-furylmethyl)acrylamide may lead to the discovery of compounds with improved biological activities and reduced toxicity.
Synthesemethoden
The synthesis of 3-(4-fluorophenyl)-N-(2-furylmethyl)acrylamide can be achieved through a multi-step process involving the reaction of 4-fluoroaniline with furfural, followed by the conversion of the resulting intermediate to 3-(4-fluorophenyl)-N-(2-furylmethyl)acrylamide using acryloyl chloride. This method has been optimized to yield high purity 3-(4-fluorophenyl)-N-(2-furylmethyl)acrylamide with a good yield.
Wissenschaftliche Forschungsanwendungen
3-(4-fluorophenyl)-N-(2-furylmethyl)acrylamide has been shown to possess various biological activities, making it a promising candidate for scientific research. It has been found to exhibit anti-inflammatory and analgesic effects, as well as anticancer properties. 3-(4-fluorophenyl)-N-(2-furylmethyl)acrylamide has also been investigated for its potential use as a fluorescent probe for imaging applications.
Eigenschaften
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(furan-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c15-12-6-3-11(4-7-12)5-8-14(17)16-10-13-2-1-9-18-13/h1-9H,10H2,(H,16,17)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJCKEAWNSKHRG-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CNC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-N-(2-furylmethyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-chlorobenzyl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5692540.png)


![3-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5692572.png)
![2-(2,4-dichlorophenyl)-N'-[(3,4-dimethylbenzoyl)oxy]ethanimidamide](/img/structure/B5692574.png)

![7-(3,4-dimethoxybenzyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5692593.png)

![4-(1-azepanyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B5692613.png)
![3-bromo-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5692619.png)
![7-[(4-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5692626.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5692630.png)
